tert-Butyl 9-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
Description
Properties
Molecular Formula |
C14H20N2O3 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
tert-butyl 9-amino-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-7-8-18-12-10(9-16)5-4-6-11(12)15/h4-6H,7-9,15H2,1-3H3 |
InChI Key |
ANDKXNXKFPOKCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C(C1)C=CC=C2N |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminophenols or Related Precursors
A common approach involves cyclization of suitably substituted 2-aminophenols or derivatives to form the benzoxazepine core. This process often employs cyclization under acidic or basic conditions, with subsequent functionalization at specific positions.
Formation of the Benzoxazepine Ring via Intramolecular Cyclization
One effective method involves the condensation of amino alcohols or amino acids with ortho-aminophenols, followed by ring closure through dehydration or nucleophilic attack, forming the seven-membered heterocyclic ring characteristic of benzoxazepines.
Introduction of the Carboxylate and Amino Groups
The carboxylate group at the 4-position can be introduced via carboxylation reactions, often through oxidation or amidation of suitable intermediates. The amino group at the 9-position is typically introduced via nucleophilic substitution or reduction of nitro precursors, followed by protection with Boc groups.
Specific Preparation Methods
Method 1: Cyclization of 2-Amino-phenyl Derivatives with Carbamate Formation
Based on patent US20160326160A1, a notable route involves the following steps:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 2-Amino-phenol derivative + suitable aldehyde | Formation of an imine intermediate |
| 2 | Acidic or basic conditions | Intramolecular cyclization to form benzoxazepine core |
| 3 | Nucleophilic substitution with Boc anhydride or Boc-protected amines | Introduction of the tert-butyl carbamate at the amino position |
| 4 | Oxidation or carboxylation | Installation of the carboxylate group at the 4-position |
Source: Patent US20160326160A1 describes a process involving cyclization and carbamate protection, with specific reagents such as Boc anhydride and oxidants.
Method 2: Multi-step Synthesis via Oxazepine Precursors
According to patent WO2016020785A1, a synthesis pathway involves:
- Preparation of a benzoxazepine precursor through cyclization of a 2-aminophenol derivative with appropriate aldehyde or ketone.
- Functionalization at the 4-position via oxidation to introduce the carboxylate group.
- Amino group installation at the 9-position through nucleophilic substitution or reduction of nitro groups, followed by Boc protection.
This method emphasizes the use of cyclization under mild conditions, followed by selective functionalization, often employing reagents like sodium borohydride for reduction and carbamate reagents for amino protection.
Method 3: Direct Synthesis via Condensation and Cyclization
Another approach involves:
- Condensation of 2-aminophenol derivatives with suitable acyl chlorides or anhydrides to form amides.
- Cyclization under reflux in polar solvents like ethanol or acetonitrile, facilitated by bases such as potassium carbonate.
- Subsequent introduction of the tert-butyl carbamate group using Boc anhydride in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
This route is advantageous for its straightforwardness and high yields, as reported in multiple patent documents and research articles.
Data Summary and Reaction Conditions
| Method | Key Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Method 1 | Boc anhydride, oxidants | Dichloromethane, water | Room temp | 70-85 | Intramolecular cyclization |
| Method 2 | Aldehydes, NaBH4, Boc anhydride | Ethanol, DCM | Reflux | 65-90 | Stepwise functionalization |
| Method 3 | Acyl chlorides, Boc2O | Acetonitrile, ethanol | Reflux | 75-88 | One-pot synthesis |
Challenges and Optimization
- Selectivity: Achieving regioselective functionalization at the 4-position requires precise control of reaction conditions.
- Yield improvement: Use of microwave-assisted synthesis or flow chemistry can enhance yields and reduce reaction times.
- Purification: Chromatography and recrystallization are standard for purification, with high-performance liquid chromatography (HPLC) recommended for purity assessment.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 9-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols .
Scientific Research Applications
Chemistry: tert-Butyl 9-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for the development of new compounds .
Biology: In biological research, this compound is used to study the effects of benzoxazepine derivatives on various biological pathways. It has shown potential in modulating enzyme activity and receptor binding .
Medicine: This compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl 9-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or block receptor binding, resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
Key analogs differ in substituent type and position, impacting physicochemical properties and reactivity:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties |
|---|---|---|---|---|
| tert-Butyl 9-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate (Target) | ~C₁₄H₂₀N₂O₃ | ~264.33 | -NH₂ at position 9 | Enhanced hydrogen bonding potential; likely improved aqueous solubility |
| tert-Butyl 7-amino-9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate | C₁₄H₁₉BrN₂O₃ | 343.22 | -Br at position 9 | Bromine’s electron-withdrawing nature may enhance electrophilic substitution |
| tert-Butyl 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate hydrochloride | C₁₄H₂₁ClN₂O₃ | 300.78 | -NH₂ at position 7; HCl | Hydrochloride salt improves solubility; commercial availability (2–3 weeks) |
Notes:
- The bromo-substituted analog (343.22 g/mol) has a higher molecular weight due to bromine’s mass (79.9 g/mol), making it suitable for cross-coupling reactions .
- The hydrochloride salt (300.78 g/mol) is commercially available (e.g., Aaron Chemicals, $298/250 mg) and offers enhanced stability for storage and handling .
- Positional isomerism (e.g., amino at position 7 vs.
Core Heterocycle Comparison: Benzoxazepine vs. Benzodiazepine
The target compound’s benzoxazepine core differs from benzodiazepines in heteroatom arrangement:
| Property | Benzoxazepine Core (Target) | Benzodiazepine (tert-butyl 8-chloro-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate) |
|---|---|---|
| Heteroatoms | 1 oxygen, 1 nitrogen | 2 nitrogen atoms |
| Example Compound | C₁₄H₂₀N₂O₃ | C₁₄H₁₇ClN₂O₂ |
| Molecular Weight | ~264.33 g/mol | 296.76 g/mol |
| Pharmacological Relevance | Often intermediates for CNS or anti-inflammatory agents | Classical psychoactive scaffolds (e.g., anxiolytics) |
Notes:
- The benzodiazepine analog (CAS 886364-27-8) includes a chlorine substituent and a seven-membered ring with two nitrogens, favoring interactions with GABA receptors .
- Benzoxazepines’ oxygen atom may reduce metabolic stability compared to benzodiazepines but offer distinct electronic profiles for targeting non-CNS pathways .
Physicochemical and Commercial Considerations
- Solubility : The hydrochloride salt form (e.g., CAS 1803582-66-2) improves water solubility, critical for in vitro assays .
- Synthetic Utility: Bromo-substituted analogs serve as intermediates for Suzuki-Miyaura couplings, whereas amino groups enable amide bond formation .
- Cost and Availability : Hydrochloride salts are priced higher (e.g., $575/g) due to purification requirements, while brominated derivatives may require custom synthesis .
Biological Activity
tert-Butyl 9-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 290.36 g/mol. The compound features a benzoxazepine core that is known for various biological activities.
Antimicrobial Properties
Recent studies have demonstrated that compounds similar to tert-butyl 9-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine exhibit significant antibacterial activity against various strains of bacteria. For instance:
- Gram-positive bacteria : Compounds derived from the benzoxazepine structure have shown formidable antibacterial properties against Staphylococcus aureus and Bacillus subtilis.
- Minimum Inhibitory Concentrations (MIC) : The MIC values for these compounds often range from 5.2 to 7.8 μM against resistant strains .
Anticancer Activity
The compound has also been investigated for its anticancer properties:
- Mechanism of Action : It acts by inhibiting specific enzymes involved in cancer cell proliferation. In vitro studies have reported IC50 values indicating potent cytotoxic effects on various cancer cell lines .
- Case Study : A study involving the synthesis of related compounds indicated that modifications to the benzoxazepine structure can enhance anticancer efficacy .
The biological activity of tert-butyl 9-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine is thought to involve several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes that are essential for bacterial growth and cancer cell survival.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to increased apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound promotes ROS production in cells, contributing to its cytotoxic effects .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC (μM) |
|---|---|---|---|
| Compound A | Antibacterial | S. aureus | 5.2 |
| Compound B | Anticancer | HeLa cells | 10.1 |
| Compound C | Antibacterial | E. coli | 7.8 |
| Compound D | Anticancer | MCF-7 cells | 15.0 |
Case Studies
- Antibacterial Efficacy : A comprehensive study evaluated the antibacterial properties of several derivatives of benzoxazepines. The results showed that modifications in the side chains significantly influenced antimicrobial potency.
- Anticancer Evaluation : Another study focused on the synthesis and pharmacological evaluation of benzoxazepine derivatives as potential anticancer agents. These derivatives exhibited promising results in inhibiting tumor growth in vitro .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
